molecular formula C18H23N3O6S2 B11501855 N-[3-cyano-4-methyl-1,1-dioxido-5-(piperidin-1-ylcarbonyl)thiophen-2-yl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

N-[3-cyano-4-methyl-1,1-dioxido-5-(piperidin-1-ylcarbonyl)thiophen-2-yl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B11501855
M. Wt: 441.5 g/mol
InChI Key: NZGFXKCORBTGAX-UHFFFAOYSA-N
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Description

N-[3-CYANO-4-METHYL-11-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1LAMBDA6-THIOPHEN-2-YL]-2-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)ACETAMIDE is a complex organic compound with a unique structure that includes cyano, methyl, piperidine, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-CYANO-4-METHYL-11-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1LAMBDA6-THIOPHEN-2-YL]-2-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-CYANO-4-METHYL-11-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1LAMBDA6-THIOPHEN-2-YL]-2-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-CYANO-4-METHYL-11-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1LAMBDA6-THIOPHEN-2-YL]-2-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-CYANO-4-METHYL-11-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1LAMBDA6-THIOPHEN-2-YL]-2-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-CYANO-4-METHYL-11-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1LAMBDA6-THIOPHEN-2-YL]-2-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)ACETAMIDE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C18H23N3O6S2

Molecular Weight

441.5 g/mol

IUPAC Name

N-[3-cyano-4-methyl-1,1-dioxo-5-(piperidine-1-carbonyl)thiophen-2-yl]-2-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C18H23N3O6S2/c1-12-14(10-19)17(20-15(22)9-13-5-8-28(24,25)11-13)29(26,27)16(12)18(23)21-6-3-2-4-7-21/h13H,2-9,11H2,1H3,(H,20,22)

InChI Key

NZGFXKCORBTGAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(S(=O)(=O)C(=C1C#N)NC(=O)CC2CCS(=O)(=O)C2)C(=O)N3CCCCC3

Origin of Product

United States

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